2-Amino-5-bromo-4-chlorothiazole: Structural Characterization and Synthetic Utility in Medicinal Chemistry
2-Amino-5-bromo-4-chlorothiazole: Structural Characterization and Synthetic Utility in Medicinal Chemistry
Topic: 2-Amino-5-bromo-4-chlorothiazole Chemical Structure and Molecular Weight Content Type: In-Depth Technical Guide
Executive Summary
2-Amino-5-bromo-4-chlorothiazole (CAS 1174132-80-9 ) is a highly specialized heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors. Distinguished by its dense functionalization—featuring a nucleophilic amino group, an electrophilic bromine handle, and an electron-withdrawing chlorine substituent—this scaffold offers unique vectors for diversification. Unlike its more common 4-methyl or 4-phenyl analogs, the 4-chloro substituent significantly alters the electronic landscape of the thiazole ring, modulating the pKa of the exocyclic amine and the oxidative stability of the system. This guide provides a rigorous analysis of its physicochemical properties, synthesis via regioselective halogenation, and application in high-value pharmaceutical campaigns.
Structural Characterization & Molecular Weight Analysis[1]
Chemical Structure
The core framework consists of a 1,3-thiazole ring substituted at the 2, 4, and 5 positions. The regiochemistry is critical:
-
Position 2: Amino group (
), serving as a hydrogen bond donor/acceptor and a site for amide coupling. -
Position 4: Chlorine atom (
), providing steric bulk and inductive electron withdrawal. -
Position 5: Bromine atom (
), the primary site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
Molecular Weight and Isotopic Distribution
Due to the presence of both Chlorine (
Formula:
| Isotope Combination | Exact Mass (Da) | Relative Abundance (Approx.) | Peak Designation |
| 211.8811 | 77% | M (Base Peak) | |
| 213.8790 | 100% | M+2 | |
| 213.8781 | 25% | M+2 (Overlap) | |
| 215.8761 | 32% | M+4 |
Average Molecular Weight: 213.48 g/mol [1]
Synthetic Pathways and Regioselectivity[3]
The synthesis of 2-amino-5-bromo-4-chlorothiazole relies on the regioselective electrophilic aromatic substitution (SEAr) of the precursor 2-amino-4-chlorothiazole . The amino group at C2 activates the C5 position, making it highly susceptible to bromination.
Primary Synthesis Protocol
The most robust method involves the use of N-bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile) to ensure mild conditions that prevent over-bromination or ring oxidation.
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 2-amino-4-chlorothiazole (CAS 52107-46-7) in anhydrous Acetonitrile (MeCN).
-
Reagent Addition: Cool the solution to 0°C. Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes.
-
Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via LC-MS (Target mass: ~213/215 Da) or TLC (Ethyl Acetate/Hexane).
-
Workup: Concentrate the mixture under reduced pressure.
-
Purification: Resuspend residue in water/ethyl acetate. Extract organic layer, dry over
, and purify via silica gel column chromatography (Eluent: Petroleum Ether/Ethyl Acetate 2:1).
Reaction Mechanism Diagram
The following diagram illustrates the transformation logic and the electronic activation of the C5 position.
Figure 1: Electrophilic bromination pathway converting 2-amino-4-chlorothiazole to the 5-bromo derivative using NBS.
Applications in Drug Discovery[4][5]
This scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting ATP-binding pockets of protein kinases.
Kinase Inhibition (STK4/MST1)
Recent patents and literature highlight the use of this moiety in developing inhibitors for Serine/Threonine Kinase 4 (STK4) , also known as MST1. STK4 plays a pivotal role in the Hippo signaling pathway and is a target for hematologic malignancies.[2][3]
-
Mechanism: The thiazole amine forms a critical hydrogen bond with the "hinge region" of the kinase ATP pocket.
-
Role of Chlorine: The C4-chlorine atom fills hydrophobic pockets (gatekeeper residues) more effectively than a hydrogen atom, while being smaller than a phenyl group, often improving potency and selectivity.
Cross-Coupling Versatility
The C5-Bromine serves as a versatile handle for late-stage functionalization.
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate 2-amino-4-chloro-5-arylthiazoles.
-
Buchwald-Hartwig Amination: Displacement of the bromine with amines (though less common due to the competing C2-amine).
Physical Properties & Safety Data
| Property | Value/Description |
| CAS Number | 1174132-80-9 |
| Physical State | Solid (typically off-white to yellow powder) |
| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water. |
| pKa (Calculated) | ~3.5 (The 4-Cl group lowers pKa relative to unsubstituted 2-aminothiazole) |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen), protect from light. |
| Safety Hazards | Irritant (H315, H319, H335). Toxic if swallowed (H301). |
References
-
ChemicalBook. (2023). 5-bromo-4-chloro-thiazol-2-ylamine Properties and CAS 1174132-80-9. Link
-
Hairui Chemical. (2024). Product Data: 5-Bromo-4-chlorothiazol-2-amine.[1][4][5] Link
-
Google Patents. (2016). WO2016161145A1 - STK4 inhibitors for treatment of hematologic malignancies. (Describes the synthesis of 2-amino-5-bromo-4-chlorothiazole from 2-amino-4-chlorothiazole using NBS). Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 52107-46-7 (2-Amino-4-chlorothiazole). Link
Sources
- 1. 5-Bromo-4-chlorothiazol-2-amine_1174132-80-9_해서 화공 [hairuichem.com]
- 2. WO2016161145A1 - Stk4 inhibitors for treatment of hematologic malignancies - Google Patents [patents.google.com]
- 3. US10710978B2 - STK4 inhibitors for treatment of hematologic malignancies - Google Patents [patents.google.com]
- 4. 5-bromo-4-chloro-thiazol-2-ylamine | 1174132-80-9 [chemicalbook.com]
- 5. N-(4-methoxybenzyl)-5-bromo-4-chlorothiazol-2-amine,944805-53-2 [rovathin.com]
